molecular formula C19H17IN4O3 B1190669 N'~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE

N'~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE

Cat. No.: B1190669
M. Wt: 476.3g/mol
InChI Key: VGIMUSVKXGHFOE-JJFYIABZSA-N
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Description

N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE is a complex organic compound that features a pyrazole ring, a dimethoxyphenyl group, and an iodinated benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.

    Introduction of the dimethoxyphenyl group: This step involves the coupling of the pyrazole ring with a dimethoxyphenyl derivative, often using a palladium-catalyzed cross-coupling reaction.

    Formation of the benzohydrazide moiety: This involves the reaction of the intermediate compound with an iodinated benzohydrazide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The iodinated benzohydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Industrial Applications: The compound may have applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-CHLOROBENZOHYDRAZIDE
  • **N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-BROMOBENZOHYDRAZIDE

Uniqueness

The presence of the iodine atom in N’~1~-{(Z)-1-[3-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-IODOBENZOHYDRAZIDE distinguishes it from its chloro and bromo analogs. This iodine atom can influence the compound’s reactivity and binding affinity, making it unique in its chemical and biological properties.

Properties

Molecular Formula

C19H17IN4O3

Molecular Weight

476.3g/mol

IUPAC Name

N-[(Z)-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methylideneamino]-2-iodobenzamide

InChI

InChI=1S/C19H17IN4O3/c1-26-16-8-7-12(9-17(16)27-2)18-13(10-21-23-18)11-22-24-19(25)14-5-3-4-6-15(14)20/h3-11H,1-2H3,(H,21,23)(H,24,25)/b22-11-

InChI Key

VGIMUSVKXGHFOE-JJFYIABZSA-N

SMILES

COC1=C(C=C(C=C1)C2=C(C=NN2)C=NNC(=O)C3=CC=CC=C3I)OC

Origin of Product

United States

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